Trietazine

Catalog No.
S545832
CAS No.
1912-26-1
M.F
C9H16ClN5
M. Wt
229.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trietazine

CAS Number

1912-26-1

Product Name

Trietazine

IUPAC Name

6-chloro-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H16ClN5

Molecular Weight

229.71 g/mol

InChI

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)

InChI Key

HFBWPRKWDIRYNX-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, mg/l at 20Â °C: 20 (very poor)

Synonyms

Trietazine; Aventox; Bronox; G 27901 G-27901; G27901; Remtal;

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC

The exact mass of the compound Trietazine is 229.1094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.71e-05 msolubility in water, mg/l at 20 °c: 20 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13908. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of 1,3,5-triazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Trietazine is a specialized s-triazine compound characterized by a 2-chloro-4-diethylamino-6-ethylamino substitution pattern. As a member of the chlorotriazine class, it serves as a critical reference standard in environmental analytics and a selective active ingredient in specific agrochemical formulations. Its physical profile is defined by a relatively low melting point of 100-101 °C, a water solubility of 20 mg/L at 20 °C, and a distinct lipophilicity (LogP 3.34)[1]. For procurement professionals and formulation chemists, Trietazine offers a unique balance of intermediate soil mobility, accelerated hydrolysis kinetics, and enhanced organic processability compared to more ubiquitous analogs like atrazine or simazine, making it highly relevant for targeted applications requiring specific degradation profiles or precise chromatographic separation [2].

Substituting Trietazine with standard commodity triazines such as atrazine or simazine fundamentally alters the thermal, environmental, and analytical behavior of the system. Trietazine's asymmetric diethylamino/ethylamino configuration significantly lowers its melting point (~100 °C) compared to atrazine (~174 °C), changing its processability in melt-blending or thermal extrusion [1]. Furthermore, its higher susceptibility to hydrolysis means that a system calibrated for the environmental persistence of atrazine will fail if trietazine is substituted, as it breaks down much faster in aqueous environments [2]. In analytical contexts, generic substitution is impossible because trietazine's specific LogP dictates a distinct retention time required for calibrating multi-residue LC/MS matrices, where it must be clearly resolved from other s-triazines.

Thermal Processability and Melting Point Depression

Trietazine exhibits a significantly lower melting point (100-101 °C) compared to its structural analog atrazine (173-175 °C) and simazine (>220 °C) [1]. This ~70 °C reduction in melting temperature is driven by the steric bulk and asymmetry of the diethylamino group, which disrupts crystal lattice packing[2]. In procurement for solid-dispersion formulations or melt-extruded agricultural matrices, this allows for lower-temperature processing, reducing the thermal degradation of co-formulants.

Evidence DimensionMelting Point
Target Compound Data100-101 °C
Comparator Or BaselineAtrazine (173-175 °C)
Quantified Difference~70 °C lower melting point
ConditionsStandard atmospheric pressure

Enables lower-temperature melt processing and blending, reducing energy costs and protecting heat-sensitive co-formulants during manufacturing.

Hydrolysis Kinetics and Environmental Degradation Rate

The rate of hydrolysis for chloro-s-triazines is heavily dependent on their amine substituents. Comparative studies establish the hydrolysis rate order as trietazine > chlorazine > propazine > simazine = atrazine [1]. Trietazine's specific substitution pattern renders the chlorine atom more susceptible to nucleophilic attack by water. Consequently, trietazine exhibits a significantly faster degradation profile in aqueous environments compared to the highly persistent atrazine [1].

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataHighest hydrolysis rate in the chloro-s-triazine series
Comparator Or BaselineAtrazine and Simazine (lowest hydrolysis rates)
Quantified DifferenceTrietazine > Propazine > Atrazine
ConditionsAqueous environmental conditions

Critical for developing formulations that require reduced environmental persistence and faster breakdown to avoid long-term soil or groundwater contamination.

Aqueous Solubility and Soil Adsorption Tuning

Trietazine provides an intermediate solubility and adsorption profile that bridges the gap between highly mobile and highly immobile triazines. With a water solubility of 20 mg/L, trietazine adsorbs to Na-montmorillonite clays less strongly than atrazine (33 mg/L) but more strongly than propazine (8.6 mg/L) and simazine (5 mg/L) [1]. This intermediate adsorption capability directly dictates its leachability and lateral movement in soil matrices [1].

Evidence DimensionWater Solubility and Adsorption Capability
Target Compound Data20 mg/L solubility; intermediate adsorption
Comparator Or BaselineAtrazine (33 mg/L, higher adsorption) and Simazine (5 mg/L, lower adsorption)
Quantified Difference39% lower solubility than atrazine; 4x higher than simazine
ConditionsStandard aqueous solubility at 20 °C and Na-montmorillonite clay adsorption

Allows formulators to precisely calibrate the mobility and leaching depth of the active ingredient in soil, optimizing root-zone targeting.

Chromatographic Retention for Multi-Residue Analytical Standards

In liquid chromatography-mass spectrometry (LC/MS) screening of base-neutral pesticides, trietazine's higher lipophilicity (LogP 3.34) compared to atrazine (LogP ~2.6) results in a distinct, later elution profile. On a C18 reverse-phase column using a methanol/aqueous gradient, trietazine consistently elutes after simazine, atrazine, and propazine [1]. This baseline resolution is essential for preventing isobaric or matrix interference during trace-level environmental monitoring [1].

Evidence DimensionChromatographic Elution Order / Lipophilicity
Target Compound DataLogP 3.34; late elution (Peak 19)
Comparator Or BaselineAtrazine (LogP ~2.6; Peak 12)
Quantified DifferenceHigher LogP driving distinct baseline separation from earlier-eluting triazines
ConditionsLC/MS on C18 Hypersil BDS column with methanol/ammonium acetate gradient

Procuring high-purity trietazine is mandatory for analytical laboratories requiring exact retention time calibration in multi-pesticide regulatory screening panels.

Analytical Reference Standards for Environmental Monitoring

Driven by its specific LogP and distinct LC/MS retention time (eluting after atrazine and propazine), high-purity trietazine is indispensable as a reference standard [1]. Analytical laboratories procure it to calibrate multi-residue pesticide panels for drinking water and soil compliance testing, ensuring accurate quantification without co-elution interference.

Controlled-Persistence Agrochemical Formulations

Because trietazine hydrolyzes significantly faster than atrazine or simazine[2], it is the preferred candidate for specialized herbicidal formulations where long-term environmental persistence is a liability. It is selected when crop rotation schedules or groundwater vulnerability demand an active ingredient that degrades rapidly after the initial application window.

Low-Temperature Melt-Extruded Agricultural Matrices

Trietazine's low melting point (100-101 °C) makes it highly suitable for incorporation into solid dispersions, granules, or controlled-release polymer matrices via melt extrusion[3]. It can be processed at temperatures ~70 °C lower than atrazine, preventing the thermal degradation of sensitive co-formulants or biopesticides included in the same blend.

Targeted Soil-Mobility Weed Control Systems

Utilizing its intermediate water solubility (20 mg/L) and specific clay adsorption profile[4], trietazine is applied in soil environments where atrazine leaches too deeply and simazine remains too localized at the surface. This allows for precise depth-targeting in the weed root zone, optimizing efficacy while minimizing groundwater runoff.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

COLOURLESS CRYSTALS.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

229.1094232 Da

Monoisotopic Mass

229.1094232 Da

Heavy Atom Count

15

Density

1.22 g/cm³

LogP

3.34 (LogP)
3.34

Decomposition

below boiling point

Appearance

Solid powder

Melting Point

100-101Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O99365GHN

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25Â °C: 0.009

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1912-26-1

Wikipedia

Trietazine

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4-triethyl-: INACTIVE

Dates

Last modified: 08-15-2023
1: Liang L, Wang X, Sun Y, Ma P, Li X, Piao H, Jiang Y, Song D. Magnetic solid-phase extraction of triazine herbicides from rice using metal-organic framework MIL-101(Cr) functionalized magnetic particles. Talanta. 2018 Mar 1;179:512-519. doi: 10.1016/j.talanta.2017.11.017. Epub 2017 Nov 28. PubMed PMID: 29310269.
2: Wang K, Jiang J, Kang M, Li D, Zang S, Tian S, Zhang H, Yu A, Zhang Z. Magnetical hollow fiber bar collection of extract in homogenous ionic liquid microextraction of triazine herbicides in water samples. Anal Bioanal Chem. 2017 Apr;409(10):2569-2579. doi: 10.1007/s00216-017-0201-5. Epub 2017 Jan 23. PubMed PMID: 28116492.
3: Aşır S, Derazshamshir A, Yılmaz F, Denizli A. Triazine herbicide imprinted monolithic column for capillary electrochromatography. Electrophoresis. 2015 Dec;36(23):2888-95. doi: 10.1002/elps.201500232. Epub 2015 Oct 26. PubMed PMID: 26250449.
4: Gao S, You J, Zheng X, Wang Y, Ren R, Zhang R, Bai Y, Zhang H. Determination of phenylurea and triazine herbicides in milk by microwave assisted ionic liquid microextraction high-performance liquid chromatography. Talanta. 2010 Sep 15;82(4):1371-7. doi: 10.1016/j.talanta.2010.07.002. Epub 2010 Aug 8. PubMed PMID: 20801343.
5: Singh G, Wright D. In vitro studies on the effects of herbicides on the growth of rhizobia. Lett Appl Microbiol. 2002;35(1):12-6. PubMed PMID: 12081542.

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